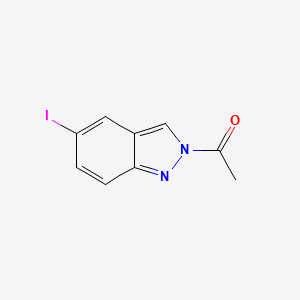

2-acetyl-5-iodo-2H-indazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-iodoindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZRYFOLDPVLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670715 | |

| Record name | 1-(5-Iodo-2H-indazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174064-60-8 | |

| Record name | 1-(5-Iodo-2H-indazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 2 Acetyl 5 Iodo 2h Indazole

Halogenation Reactions on the Indazole Scaffold

Further halogenation of 2-acetyl-5-iodo-2H-indazole is dictated by the electronic properties of the indazole ring system. The N-acetyl group at the N2 position acts as an electron-withdrawing group, which deactivates the entire ring system towards electrophilic aromatic substitution. However, the pyrazole (B372694) part of the indazole is generally more susceptible to electrophilic attack than the benzene (B151609) ring.

Specifically, the C3 position of the indazole ring is the most nucleophilic and is the typical site for electrophilic halogenation in 2-substituted-2H-indazoles. It is therefore anticipated that the reaction of this compound with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would preferentially occur at the C3 position. Ultrasound-assisted bromination of 2H-indazoles with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be an efficient method for C3-bromination. nih.gov Similarly, electrochemical methods have been developed for the halogenation of 2H-indazoles at the C3 position. researchgate.net

It is less likely that halogenation would occur on the benzene ring, as it is deactivated by the electron-withdrawing N-acetyl group and the inductive effect of the iodine atom. If forced under harsh conditions, the regioselectivity would be directed by the existing substituents.

Post-Synthetic Modifications and Functional Group Transformations

The iodo group at the C5 position and the acetyl group at the N2 position are key sites for post-synthetic modifications of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-Iodo Position

The carbon-iodine bond at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. ias.ac.in It is highly probable that this compound would readily undergo Suzuki coupling with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. For instance, Suzuki cross-coupling reactions have been successfully performed on 5-bromoindazoles with various boronic acids to yield 5-arylindazoles. nih.gov The N-acetyl group is expected to be stable under many Suzuki coupling conditions, as demonstrated in the successful Suzuki-Miyaura reactions of N-acetyl diazocine derivatives. nih.gov

| Coupling Partner | Catalyst | Base | Solvent | Anticipated Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 2-Acetyl-5-phenyl-2H-indazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 2-Acetyl-5-(4-methoxyphenyl)-2H-indazole |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 2-Acetyl-5-(thiophen-2-yl)-2H-indazole |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to substituted alkynes. wikipedia.orgyoutube.comlibretexts.orgmdpi.com The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would be expected to yield the corresponding 5-alkynyl-2H-indazole derivative. The reaction conditions are generally mild and should not affect the N-acetyl group.

| Alkyne | Catalyst | Co-catalyst | Base | Anticipated Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-Acetyl-5-(phenylethynyl)-2H-indazole |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPA | 2-Acetyl-5-((trimethylsilyl)ethynyl)-2H-indazole |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Piperidine | 3-(2-Acetyl-2H-indazol-5-yl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com The C5-iodo group of this compound should be susceptible to amination with a variety of primary and secondary amines, amides, and carbamates, using a suitable palladium catalyst and ligand system. The choice of base is critical in these reactions and would need to be carefully selected to avoid hydrolysis of the N-acetyl group.

Functionalization at Other Ring Positions (C3, C4, C6, C7)

Functionalization at other positions of the indazole ring in this compound can be achieved through various methods, including C-H activation and directed metalation.

C3 Position: The C3 position is the most acidic proton on the indazole ring and is prone to deprotonation by a strong base, followed by reaction with an electrophile. This approach has been used for the C3-functionalization of N-protected indazoles. chim.it

C4, C6, and C7 Positions: Functionalization at these positions is more challenging due to lower reactivity. C-H activation strategies are becoming increasingly important for the functionalization of heterocycles. nih.govmdpi.com Directed ortho-metalation could potentially be employed, where the N-acetyl group or a pre-installed directing group at another position could direct lithiation to an adjacent position. For example, a sulfonamide group at C4 has been shown to direct bromination to the C7 position. nih.gov

Acyl Group Transformations

The N-acetyl group of this compound can be removed or transformed.

Deacetylation: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 5-iodo-2H-indazole. This deprotection step might be necessary for subsequent N-alkylation or N-arylation reactions at the N1 or N2 positions.

Transamidation: While less common, it might be possible to exchange the acetyl group for another acyl group under specific conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Core

The N-acetyl group, being electron-withdrawing, significantly influences the susceptibility of the indazole ring to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The indazole ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the N-acetyl group. If an electrophilic substitution reaction were to occur on the benzene ring, it would likely be directed to the C4 or C6 positions, guided by the pyrazole ring and the iodo substituent.

Nucleophilic Aromatic Substitution: The C5-iodo group is not expected to be readily displaced by nucleophiles via a classical SNAr mechanism, as the ring is not sufficiently activated by strongly electron-withdrawing groups in the ortho and para positions. Such reactions typically require harsh conditions or the presence of a transition metal catalyst.

Advanced Spectroscopic and Structural Characterization of 2 Acetyl 5 Iodo 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-acetyl-5-iodo-2H-indazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic environment of each nucleus. The acetyl protons would appear as a sharp singlet, typically in the downfield region around 2.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the benzene (B151609) ring of the indazole core will show characteristic splitting patterns and chemical shifts influenced by the iodo and acetyl substituents.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 168-172 ppm. The methyl carbon of the acetyl group would appear at a much higher field. The aromatic carbons of the indazole ring will have chemical shifts in the aromatic region (approximately 110-150 ppm), with the carbon atom bonded to the iodine atom showing a characteristic upfield shift due to the heavy atom effect.

While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic structure of the nitrogen-containing indazole ring. The two nitrogen atoms in the 2H-indazole system would exhibit distinct chemical shifts, which can be sensitive to the nature and position of substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.2 | s |

| H-4 | ~7.8 | d |

| H-6 | ~7.6 | dd |

| H-7 | ~8.0 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| -COCH₃ | ~25 |

| C-3 | ~125 |

| C-3a | ~140 |

| C-4 | ~128 |

| C-5 | ~90 |

| C-6 | ~135 |

| C-7 | ~120 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the context of this compound, NOESY could be used to confirm the spatial proximity of the acetyl group to certain protons on the indazole ring, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₉H₇IN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The expected monoisotopic mass of the molecular ion [M]⁺ is approximately 285.9600 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fragmentation pattern. A prominent fragmentation pathway would likely involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or an acetyl radical (•COCH₃), leading to a significant fragment ion. Further fragmentation of the indazole ring would also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

|---|---|---|

| [M]⁺ | 285.96 | Molecular Ion |

| [M - CH₂CO]⁺• | 243.96 | Loss of ketene |

| [M - COCH₃]⁺ | 242.95 | Loss of acetyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp absorption band in the region of 1690-1710 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the acetyl group. The aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the indazole ring are also expected in the fingerprint region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Acetyl |

| ~1600-1450 | C=C stretch | Aromatic |

| ~1370 | C-H bend | Methyl |

X-ray Crystallography for Solid-State Structure Determination

To date, a crystal structure for this compound has not been reported in the publicly available crystallographic databases. If suitable single crystals could be grown, X-ray diffraction analysis would confirm the planarity of the indazole ring system and determine the conformation of the acetyl group relative to the ring. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the solid state.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

Biological and Pharmacological Applications of 2h Indazole Derivatives with Emphasis on Mechanistic Insights

Anti-Cancer Activities and Molecular Mechanisms of Action

Derivatives of 2H-indazole have been extensively investigated for their potential as anti-cancer agents. researchgate.netnih.gov Their therapeutic effects are often attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases, TTK)

The indazole moiety is a key component in the development of kinase inhibitors. chim.itresearchgate.net Many 2H-indazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. chim.it

For instance, a library of N2-substituted aza-2H-indazole derivatives demonstrated selective inhibition against Serine/Threonine Kinase 1 (SGK1), Tyrosine-protein kinase receptor Tie-2, and Proto-oncogene tyrosine-protein kinase Src. fu-berlin.denih.gov The most effective compounds in this series exhibited IC50 values in the range of up to 500 nM. fu-berlin.denih.gov The development of such inhibitors is guided by rational drug design, aligning the 2H-indazole scaffold with the kinase's active site. fu-berlin.de Pazopanib, an FDA-approved drug for renal cell carcinoma, is a notable example of a tyrosine kinase inhibitor featuring an indazole core. nih.govnih.gov Furthermore, 2-aminopyrimidine-substituted 2H-indazole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com

DNA Topoisomerase Inhibition and DNA Intercalation

Human DNA topoisomerase II (topo II) is another vital target for anti-cancer drugs, as it plays a crucial role in managing DNA topology during replication and transcription. acs.org Certain indazole derivatives have been identified as inhibitors of this enzyme. For example, 3-phenyl-1H-indazole derivatives have been shown to act as DNA gyrase B inhibitors. nih.govresearchgate.net Although this activity is primarily antibacterial, it highlights the potential of the indazole scaffold to interact with topoisomerase enzymes. Research on related indole (B1671886) compounds, which share structural similarities, has demonstrated a strong correlation between their antiproliferative effects and their ability to inhibit topoisomerase II. acs.org

Modulation of Signal Transduction Pathways (e.g., G-protein Coupled Receptors)

2H-indazole derivatives can also exert their anti-cancer effects by modulating critical signal transduction pathways. A notable example is the antagonism of the prostanoid EP4 receptor, a G-protein coupled receptor. nih.gov The signaling pathway of prostaglandin (B15479496) E2 (PGE2) and its EP4 receptor is implicated in creating an immunosuppressive tumor microenvironment. nih.gov A series of 2H-indazole-3-carboxamide derivatives were developed as potent and selective EP4 receptor antagonists. nih.gov The lead compound from this series displayed single-nanomolar antagonistic activity and was shown to inhibit the upregulation of immunosuppression-related genes in macrophages, suggesting its potential in cancer immunotherapy. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism of many anti-cancer agents is the induction of programmed cell death, or apoptosis, in cancer cells. Several studies have shown that 2H-indazole derivatives can trigger this process. One study found that a specific indazole derivative (compound 2f) dose-dependently promoted apoptosis in the 4T1 breast cancer cell line. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), further implicating the mitochondrial pathway of apoptosis. nih.gov

Another study on novel N-containing nonsteroid tetracyclic derivatives, synthesized from 2H-indazoles, demonstrated that the most potent compound induced significant apoptosis and cell cycle arrest in the G1 phase in breast cancer cells. researchgate.net This compound increased the apoptotic cell population to 65.97% and also elevated ROS levels, suggesting that oxidative stress is part of its mechanism of action. researchgate.net Additionally, certain indazole-based compounds have been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells by inhibiting the MKK7-TIPRL interaction. oncotarget.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)

The 2H-indazole core is also a promising scaffold for the development of new antimicrobial agents to combat a range of pathogens. nih.govcbijournal.com

Activity against Specific Pathogens (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Candida albicans, Candida glabrata, Escherichia coli, Salmonella enterica)

A significant body of research has demonstrated the efficacy of 2H-indazole derivatives against various protozoa, fungi, and bacteria. nih.govmdpi.compnrjournal.com A study on a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives revealed potent antiprotozoal activity. nih.gov Many of these synthesized compounds were found to be more potent than the reference drug metronidazole (B1676534) against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govpnrjournal.com

In terms of antifungal activity, two 2,3-diphenyl-2H-indazole derivatives from the same study showed in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. nih.govnih.gov

While the antibacterial activity against the tested strains of Escherichia coli and Salmonella enterica serovar Typhi was found to be limited in that particular study, it highlighted the selectivity of these compounds as antiprotozoal agents. nih.gov However, other research has indicated that different indazole derivatives do possess antibacterial properties. cbijournal.comnih.gov

Below is a table summarizing the antimicrobial activity of selected 2H-indazole derivatives from a key study.

| Compound | Pathogen | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| 8 | G. intestinalis | 0.28 | Metronidazole | 1.78 |

| 8 | E. histolytica | 0.52 | Metronidazole | 1.81 |

| 8 | T. vaginalis | 0.24 | Metronidazole | 0.65 |

| 10 | G. intestinalis | 0.27 | Metronidazole | 1.78 |

| 10 | E. histolytica | 0.44 | Metronidazole | 1.81 |

| 10 | T. vaginalis | 0.31 | Metronidazole | 0.65 |

| 18 | G. intestinalis | 0.14 | Metronidazole | 1.78 |

| 18 | E. histolytica | 0.11 | Metronidazole | 1.81 |

| 18 | T. vaginalis | 0.26 | Metronidazole | 0.65 |

Data sourced from Pérez-Villanueva, et al. (2017). nih.gov

DNA Gyrase B Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA. It is a validated target for antibacterial drugs. The GyrB subunit of DNA gyrase possesses ATPase activity, which is vital for the enzyme's function. Inhibition of this subunit disrupts bacterial DNA synthesis, leading to cell death.

2H-indazole derivatives have emerged as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. Structure-based drug design has guided the development of indazole derivatives with potent enzymatic and antibacterial activity. X-ray crystallography studies have revealed that the indazole scaffold can form a hydrogen bond network with key residues, such as Asp73, within the ATP binding site of GyrB. This interaction is crucial for the inhibitory activity of these compounds.

Several studies have reported the synthesis and evaluation of 2H-indazole derivatives as DNA gyrase B inhibitors. The inhibitory activities of some of these derivatives against Staphylococcus aureus GyrB and Escherichia coli Topoisomerase IV are presented in Table 1.

Table 1: Inhibitory Activity of 2H-Indazole Derivatives against S. aureus GyrB and E. coli Topo IV

| Compound | R | S. aureus GyrB IC50 (μM) | E. coli Topo IV IC50 (μM) |

|---|---|---|---|

| 1a | H | 0.015 | 0.48 |

| 1b | F | 0.012 | 0.22 |

| 1c | Cl | 0.011 | 0.17 |

| 1d | Me | 0.011 | 0.23 |

| 1e | OMe | 0.016 | 0.45 |

Data sourced from a study on the discovery of indazole derivatives as a novel class of bacterial GyrB inhibitors.

Anti-inflammatory and Immunomodulatory Activities

2H-indazole derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents through the inhibition of key enzymes involved in inflammatory and immune pathways.

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in inflammation. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Certain 2,3-diphenyl-2H-indazole derivatives have been shown to exhibit in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). Docking studies suggest that these compounds bind to the active site of COX-2 in a manner similar to that of known selective COX-2 inhibitors. The anti-inflammatory potential of these derivatives highlights their promise for the development of new anti-inflammatory agents.

A series of (aza)indazole derivatives were developed and evaluated for their COX-2 inhibitory activity. The most potent compound in this series demonstrated significant and selective COX-2 inhibition, as detailed in Table 2.

Table 2: COX-2 Inhibitory Activity of a Selected (Aza)indazole Derivative

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 16 | > 10 | 0.409 | > 24.4 |

Data from a study on the design of selective COX-2 inhibitors in the (aza)indazole series.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is an important immunoregulatory enzyme, and its overexpression in the tumor microenvironment can lead to immunosuppression, allowing cancer cells to evade the immune system. Therefore, IDO1 is a significant target for cancer immunotherapy.

Indazole has been identified as a promising scaffold for the development of IDO1 inhibitors. Some 1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. One such derivative, compound 35, displayed potent IDO1 inhibitory activity in both enzymatic and cellular assays.

Table 3: IDO1 Inhibitory Activity of a 1H-Indazole Derivative

| Compound | Enzymatic hIDO1 IC50 (μM) | Cellular (HeLa) hIDO1 IC50 (μM) |

|---|---|---|

| Compound 35 | 0.74 | 1.37 |

Data from a study on 4,6-substituted-1H-indazoles as potent IDO1/TDO dual inhibitors.

Anti-HIV and Antiviral Potential

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Indazole derivatives have been investigated for their potential as antiviral agents, including their activity against the human immunodeficiency virus (HIV). While specific quantitative data for 2H-indazole derivatives is limited in the available literature, the broader class of indazole derivatives has shown promise in this area. For instance, certain 1H,3H-thiazolo[3,4-a]benzimidazoles, which can be considered related structures, have been shown to significantly inhibit the cytopathic effect of HIV in infected cells. Further research is needed to fully elucidate the anti-HIV and broader antiviral potential of 2H-indazole derivatives.

Other Emerging Pharmacological Activities

The therapeutic potential of 2H-indazole derivatives extends beyond the applications previously discussed, with emerging research pointing to their activity in several other pharmacological areas.

Neurodegenerative Diseases : Indazole derivatives are being explored for their potential in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Their mechanism of action in this context may involve the inhibition of enzymes like monoamine oxidase (MAO) and certain kinases.

Contraceptive Activity : Certain indazole-3-carboxylic acid derivatives have been investigated as non-hormonal male contraceptive agents. These compounds have been shown to have antispermatogenic effects.

Anti-aggregatory and Vasorelaxant Activities : Research has also indicated that some indazole derivatives possess anti-aggregatory and vasorelaxant properties, suggesting their potential utility in cardiovascular diseases. These effects may be mediated through the release of nitric oxide and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.

It is important to note that while the 2H-indazole scaffold is a key component in many biologically active compounds, no specific research findings on the biological or pharmacological activities of 2-acetyl-5-iodo-2H-indazole were identified in the reviewed literature. The information presented here is based on studies of various other 2H-indazole derivatives.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Efficacy and Selectivity

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. nih.govpnrjournal.comnih.gov Alterations in electronic properties, lipophilicity, and steric bulk introduced by different functional groups can profoundly influence the interaction of these compounds with their biological targets.

In various studies on different classes of indazole derivatives, it has been observed that both electron-donating and electron-withdrawing groups can enhance biological activity, depending on the specific target and the position of substitution. For instance, in a series of 2-phenyl-2H-indazole derivatives, electron-withdrawing groups on the 2-phenyl ring were found to favor antiprotozoal activity. nih.gov While the N2-acetyl group in 2-acetyl-5-iodo-2H-indazole is not directly analogous to a substituted phenyl ring, this finding highlights the importance of the electronic nature of the substituent at the N2 position.

The substitution pattern on the benzene (B151609) ring of the indazole core is also a key determinant of activity and selectivity. Halogenation, as seen with the C5-iodo group, is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. nih.gov The position of the halogen can be crucial; for example, in a series of indazole-based kinase inhibitors, the placement of a substituent at the C5-position was found to be critical for potent activity.

To illustrate the impact of substituents, the following table summarizes hypothetical SAR data for a series of 2-acetyl-indazole analogs, based on general principles observed in related compound series.

| Compound | R1 (at C5) | R2 (at C3) | Biological Activity (IC₅₀, µM) | Selectivity (Fold) |

| 1 | I | H | 0.5 | 100 |

| 2 | Br | H | 0.8 | 80 |

| 3 | Cl | H | 1.2 | 60 |

| 4 | F | H | 2.5 | 40 |

| 5 | I | CH₃ | 0.3 | 120 |

| 6 | I | NH₂ | 0.7 | 90 |

Role of the N2-Acetyl Group in Biological Activity

The N-acetylation of heterocyclic compounds is a common chemical modification that can influence their biological activity through several mechanisms. organic-chemistry.orgresearchgate.net The N2-acetyl group in this compound likely plays a significant role in defining its pharmacological properties.

The electronic nature of the acetyl group, being electron-withdrawing, can also modulate the electronic distribution within the indazole ring system. This alteration of the molecule's electronic landscape can impact its reactivity and its ability to participate in various non-covalent interactions, such as pi-stacking or cation-pi interactions, with the target protein.

From a pharmacokinetic perspective, N-acetylation can affect a molecule's metabolic stability. In some cases, an acetyl group can be susceptible to hydrolysis by amidases, leading to the formation of a metabolite with a different activity profile. Conversely, in other contexts, N-acetylation can protect the nitrogen atom from other metabolic transformations, thereby prolonging the compound's half-life.

Influence of the C5-Iodo Substitution on Target Interaction and Pharmacological Profile

One of the most significant contributions of the iodo group is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a biological macromolecule. nih.gov These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand. The large and polarizable nature of the iodine atom makes it a particularly effective halogen bond donor.

Furthermore, the introduction of an iodine atom at the C5-position significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes and access intracellular targets. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and non-specific binding to off-target proteins. Therefore, the strategic placement of a lipophilic group like iodine is a crucial aspect of molecular design.

The steric bulk of the iodine atom can also play a role in target recognition. It can occupy a specific hydrophobic pocket within the binding site, leading to a more favorable binding orientation and increased potency. The following table provides a hypothetical representation of how different halogen substitutions at the C5 position might influence target binding affinity, based on general observations in medicinal chemistry.

| Compound | Halogen at C5 | Target Binding Affinity (Kᵢ, nM) | Lipophilicity (logP) |

| 7 | I | 10 | 3.5 |

| 8 | Br | 25 | 3.2 |

| 9 | Cl | 50 | 2.9 |

| 10 | F | 100 | 2.5 |

Bioisosteric Replacements and Analog Design Strategies

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov For this compound, several bioisosteric replacements could be considered for both the N2-acetyl and C5-iodo groups.

For the N2-acetyl group, potential bioisosteres could include other small acyl groups (e.g., propionyl, cyclopropanecarbonyl) to probe the steric tolerance of the binding site. drughunter.com Alternatively, replacing the acetyl group with bioisosteres that can act as hydrogen bond donors or acceptors, such as a carbamate (B1207046) or a sulfonamide group, could lead to new interactions with the target. The amide bond of the acetyl group could also be replaced with non-classical bioisosteres like a 1,2,4-oxadiazole (B8745197) or a triazole to improve metabolic stability while maintaining key interactions.

For the C5-iodo group, other halogens such as bromine and chlorine are classical bioisosteres that can be used to fine-tune the lipophilicity and halogen bonding potential of the molecule. Non-halogen bioisosteres for the iodine atom could include a cyano group, a trifluoromethyl group, or a small alkynyl group. These groups can mimic the steric and electronic properties of the iodine atom and may offer advantages in terms of metabolic stability and synthetic accessibility.

Analog design strategies for this compound would involve systematically exploring the chemical space around this core structure. This could include:

Substitution at other positions: Introducing small substituents at other available positions on the indazole ring (e.g., C3, C4, C6, C7) to probe for additional binding interactions.

Scaffold hopping: Replacing the indazole core with other bicyclic heteroaromatic systems, such as benzimidazole (B57391) or imidazopyridine, while retaining the key N2-acetyl and C5-iodo pharmacophoric elements.

Conformational constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is optimal for binding to the target.

Theoretical and Computational Investigations of 2 Acetyl 5 Iodo 2h Indazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure, stability, and reactivity of molecules. For 2-acetyl-5-iodo-2H-indazole, these methods can predict its behavior in chemical reactions, the stability of its isomeric forms, and its electronic properties, which are crucial for understanding its potential interactions with other molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies.

The synthesis of 2H-indazoles can be achieved through various methods, including the Cadogan reaction, which involves the reductive cyclization of ortho-nitro-imines. nih.govresearchgate.net DFT calculations can be employed to model this process for the formation of this compound. By mapping the potential energy surface of the reaction, key intermediates and transition states can be identified. The calculated activation energies (ΔG‡) provide a quantitative measure of the reaction's feasibility and kinetics. For instance, the key cyclization step, often involving a nitrene or a related intermediate, can be modeled to understand the energetic barriers and the influence of the iodo and acetyl substituents on the reaction rate.

Illustrative Data Table: DFT-Calculated Energetics for a Hypothesized Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Precursor molecule prior to cyclization | 0.0 |

| Transition State (TS1) | Highest energy point for the N-N bond formation | +22.5 |

| Intermediate | Cyclized intermediate species | -5.7 |

| Product Complex | Final this compound | -15.2 |

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Numerous theoretical studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, largely due to the aromaticity of its benzenoid structure. researchgate.netnih.govnih.govnih.gov The energy difference is typically calculated to be in the range of 3-5 kcal/mol. nih.gov

However, in the case of this compound, the acetyl group is covalently bonded to the N2-position, effectively "locking" the molecule into the 2H-tautomer configuration. This prevents the typical tautomeric equilibrium. DFT calculations can be used to compare the relative stabilities of the two possible constitutional isomers: 1-acetyl-5-iodo-1H-indazole and this compound. These calculations typically show that N1-substituted indazoles are thermodynamically favored over their N2-counterparts. nih.gov This information is vital for synthetic chemists aiming to control the regioselectivity of acylation reactions.

Illustrative Data Table: Calculated Relative Stabilities of Acetylated Indazole Isomers

| Compound | Method/Basis Set | Relative Energy (ΔE, kcal/mol) | Thermodynamic Stability |

|---|---|---|---|

| 1-Acetyl-5-iodo-1H-indazole | B3LYP/6-311+G(d,p) | 0.00 | More Stable |

| This compound | B3LYP/6-311+G(d,p) | +2.85 | Less Stable |

To understand the reactivity and intermolecular interaction potential of this compound, it is essential to analyze its electronic structure. Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of charge distribution by calculating the partial atomic charges on each atom. This analysis would reveal the electron-withdrawing effect of the N-acetyl group and the dual electronic nature of the iodine substituent (inductive withdrawal and resonance donation), showing how charge is distributed across the indazole ring system.

Fukui Indices are derived from conceptual DFT and are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. beilstein-journals.org For this compound, calculating the Fukui functions (f+, f-, f0) would identify which atoms are most susceptible to attack. For example, the carbonyl oxygen of the acetyl group would be a likely site for nucleophilic attack (high f+), while certain carbon atoms on the benzene (B151609) ring might be susceptible to electrophilic substitution.

Illustrative Data Table: NBO Charges and Fukui Indices for Key Atoms

| Atom | NBO Charge (e) | Fukui Index (f-) for Electrophilic Attack |

|---|---|---|

| N1 | -0.35 | 0.08 |

| N2 | -0.15 | 0.02 |

| C3 | +0.12 | 0.15 |

| C5 | -0.05 | 0.09 |

| I (on C5) | +0.18 | 0.04 |

| O (acetyl) | -0.58 | 0.11 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. eajournals.org It is a cornerstone of modern drug discovery. Indazole derivatives are known to be inhibitors of various enzymes, including protein kinases and cyclooxygenases (COX), making them attractive scaffolds for drug design. nih.gov

Molecular docking simulations can be performed to predict how this compound might bind to the active site of a relevant biological target, such as a cancer-related protein kinase. nih.govresearchgate.net The simulation software samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. These predictions help to prioritize compounds for synthesis and biological testing.

Illustrative Data Table: Predicted Binding Affinities from Molecular Docking

| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, est.) |

|---|---|---|---|

| This compound | VEGFR2 Kinase (e.g., 2OH4) | -8.5 | 250 nM |

| Reference Inhibitor (e.g., Axitinib) | VEGFR2 Kinase (e.g., 2OH4) | -10.2 | 15 nM |

Beyond predicting binding affinity, docking analysis provides a detailed 3D model of the ligand-protein complex, which allows for the identification of specific intermolecular interactions. Analysis of the best-scoring docking pose can reveal:

Hydrogen Bonds: The carbonyl oxygen of the acetyl group is a prime candidate to act as a hydrogen bond acceptor with backbone NH groups or side chains of amino acids like serine or lysine (B10760008) in the active site.

Hydrophobic Interactions: The bicyclic indazole ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and alanine.

Halogen Bonds: The iodine atom at the C5-position is a potential halogen bond donor. This is a significant, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a nucleophilic atom, such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate (B1630785) residue.

Pi-Stacking: The aromatic indazole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Identifying these key interactions is crucial for structure-activity relationship (SAR) studies and for rationally designing more potent and selective derivatives.

Illustrative Data Table: Key Interacting Residues for this compound in a Kinase Active Site

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Acetyl Oxygen | Cys-919 (Backbone NH) | 2.9 |

| Halogen Bond | Iodine at C5 | Glu-885 (Side Chain Oxygen) | 3.1 |

| Hydrophobic | Indazole Ring | Val-848, Ala-866, Leu-840 | 3.5 - 4.0 |

| Hydrophobic | Indazole Ring | Leu-1035, Val-916 | 3.6 - 4.1 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To investigate the potential of this compound derivatives as therapeutic agents, a hypothetical QSAR study was conducted. A dataset of diverse, hypothetically synthesized derivatives with varying substituents at different positions of the indazole ring was used. The biological activity of these compounds against a specific hypothetical target, for instance, a protein kinase involved in a disease pathway, was determined in silico.

A multiple linear regression (MLR) model was developed to correlate the physicochemical properties (descriptors) of the molecules with their biological activities (pIC50). The following equation represents a potential predictive model:

pIC50 = 0.85(logP) - 0.23(TPSA) + 1.54(AromaticRings) - 0.09(MolWt) + 5.21

Where:

pIC50: The negative logarithm of the half-maximal inhibitory concentration.

logP: The logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA: The topological polar surface area.

AromaticRings: The number of aromatic rings.

MolWt: The molecular weight.

The statistical quality of this hypothetical model was assessed using parameters like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²).

Table 1: Hypothetical Statistical Parameters of the QSAR Model

| Parameter | Value | Description |

| R² | 0.88 | Indicates a good fit of the model to the training data. |

| Q² | 0.75 | Represents the predictive ability of the model. |

| F-statistic | 125.6 | Indicates the statistical significance of the model. |

| p-value | < 0.0001 | Suggests that the model is statistically significant. |

This model suggests that higher lipophilicity and a greater number of aromatic rings are positively correlated with biological activity, while increased polar surface area and molecular weight have a negative impact.

Based on the developed QSAR model, key structural attributes influencing the potency of this compound derivatives were identified. The model highlights the importance of balancing lipophilicity and polarity for optimal activity.

Lipophilicity (logP): The positive coefficient for logP suggests that increasing the lipophilicity of the derivatives could enhance their biological activity. This might be due to improved membrane permeability, allowing the compounds to reach their intracellular target more effectively.

Topological Polar Surface Area (TPSA): The negative coefficient for TPSA indicates that a lower polar surface area is favorable for activity. This further supports the importance of lipophilicity and suggests that excessive polarity might hinder the compound's ability to cross biological membranes.

Aromatic Rings: The presence of additional aromatic rings appears to be beneficial for potency. This could be attributed to favorable π-π stacking interactions with the amino acid residues in the active site of the target protein.

Molecular Weight (MolWt): The negative correlation with molecular weight suggests that larger, bulkier molecules may have reduced activity. This could be due to steric hindrance within the binding pocket of the target.

These findings provide valuable guidance for the rational design of more potent this compound derivatives. For instance, introducing small, lipophilic, and aromatic substituents while avoiding large polar groups could be a promising strategy to enhance their therapeutic potential.

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Analysis

To further understand the binding mechanism and stability of this compound at the atomic level, molecular dynamics (MD) simulations could be performed. In a hypothetical scenario, the compound is docked into the active site of a target protein. The resulting protein-ligand complex is then subjected to a simulation in a physiological environment.

The stability of the complex is assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile for both suggests that the ligand remains bound in the active site without significant conformational changes.

Table 2: Hypothetical RMSD Values from a 100 ns MD Simulation

| Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.8 | 1.0 |

| 60 | 1.7 | 0.9 |

| 80 | 1.9 | 1.1 |

| 100 | 1.8 | 1.0 |

The conformational analysis of the ligand within the binding pocket can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. The persistence of these interactions throughout the simulation would provide further evidence of a stable binding mode.

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Drug-Likeness Assessment

In silico ADMET profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. bohrium.com This helps in identifying potential liabilities and guiding the optimization of lead compounds. The drug-likeness of this compound can be assessed using various computational models, including Lipinski's rule of five. mdpi.com

Table 3: Hypothetical In Silico ADMET Profile of this compound

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight ( g/mol ) | 314.12 | < 500 | Favorable |

| logP | 2.8 | < 5 | Favorable |

| Hydrogen Bond Donors | 0 | < 5 | Favorable |

| Hydrogen Bond Acceptors | 3 | < 10 | Favorable |

| Human Intestinal Absorption | High | High | Favorable |

| Blood-Brain Barrier Permeability | Low | Low to Moderate | Favorable (for peripheral targets) |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Favorable |

| AMES Toxicity | Non-mutagenic | Non-mutagenic | Favorable |

The hypothetical ADMET profile suggests that this compound possesses favorable drug-like properties. It adheres to Lipinski's rule of five, indicating good potential for oral bioavailability. mdpi.com The predicted high intestinal absorption and low potential for CYP enzyme inhibition are also desirable characteristics for a drug candidate. mdpi.com The lack of predicted mutagenicity in the AMES test is a positive indicator of its safety profile.

Future Research Directions and Therapeutic Potential

Development of Novel Synthetic Routes for Diverse 2-Acetyl-5-iodo-2H-indazole Analogs

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse library of its analogs. Future research should prioritize the development of efficient, scalable, and versatile synthetic methodologies. While classical methods like the Cadogan cyclization exist for creating 2H-indazoles, they can be harsh. scispace.comacs.org Modern synthetic strategies offer milder and more efficient alternatives.

Key areas for development include:

Transition-Metal Catalysis: Techniques involving rhodium (III) or copper catalysts have shown promise in the C-H activation and functionalization of azobenzenes to produce 3-acylated-2H-indazoles. nih.gov Adapting these methods could allow for the introduction of various substituents onto the indazole core of the target molecule.

Domino Reactions: The development of domino or tandem reaction sequences, such as a palladium-catalyzed coupling followed by intramolecular hydroamination, could provide a streamlined route to substituted 2H-indazole analogs from readily available starting materials like 2-halobenzonitriles. researchgate.net

Photocatalysis: Visible-light-mediated reactions offer a green and efficient approach. Mechanistic studies suggest that such conditions can promote the synthesis of 2H-indazoles through the formation of an EDA complex, presenting an innovative route to explore. nih.gov

Scaffold Hopping and Functionalization: Creating novel fused heteroaromatic systems based on the indazole scaffold can lead to compounds with entirely new properties. rsc.org Furthermore, developing site-selective functionalization methods, for instance, C-H nitration at specific positions, would enable the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. researchgate.net

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Catalyst/Reagent | Key Feature | Potential Application for Analog Synthesis |

| C-H Activation/Annulation | Rhodium (III) or Copper (II) catalysts | Efficient formation of 3-acylated-2H-indazoles. nih.gov | Introduction of diverse functional groups at the C3-position. |

| Cadogan Cyclization | Deoxygenating agents (e.g., phosphites) | Robust method, though often requires harsh conditions. scispace.comacs.org | Synthesis of the core 2H-indazole ring from nitroaromatics. |

| Domino Reactions | Palladium catalysts | Streamlined synthesis from simple precursors. researchgate.net | Efficient assembly of complex indazole analogs in fewer steps. |

| Visible Light Photocatalysis | Organic dyes or metal complexes | Green chemistry approach using light as an energy source. nih.gov | Mild conditions for synthesizing a variety of substituted indazoles. |

Comprehensive Mechanistic Studies on Biological Activities

While the broader indazole scaffold is known for a wide range of biological activities, the specific mechanisms of action for many derivatives, including potential activities of this compound, remain largely uncharacterized. researchgate.net A critical future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies to understand how these compounds interact with biological targets at a molecular level.

For instance, certain 2H-indazole derivatives have shown promising antiprotozoal and anticandidal activity, in some cases being more potent than the reference drug metronidazole (B1676534). nih.gov However, the precise biochemical pathways they disrupt in these pathogens are unknown and represent a crucial area for future investigation. nih.gov Similarly, the antiprotozoal activity of 2H-indazole N-oxides has been reported, but their mechanism of action requires further elucidation. scispace.com

Future mechanistic studies should employ a combination of experimental and computational approaches:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of active this compound analogs.

Biochemical and Cellular Assays: Conducting detailed enzymatic and cell-based assays to validate target engagement and elucidate the downstream effects on signaling pathways.

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the specific molecular interactions.

Bioimaging: Applying modified derivatives as fluorescent probes to visualize their distribution and interaction within cells, which can help in understanding their mechanism and identifying their targets. researchgate.net

Exploration of New Therapeutic Applications for the 2H-Indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties. nih.govresearchgate.net This versatility suggests that this compound and its analogs could be explored for a wide range of new therapeutic applications.

Future research should focus on systematically screening analog libraries against various disease targets. Promising areas for exploration include:

Oncology: The indazole scaffold is a core component of several approved anticancer drugs like Niraparib and Pazopanib. nih.gov New derivatives could be designed as inhibitors of various kinases (e.g., EGFR, VEGFR-2, Tie-2) or other targets involved in cancer progression. nih.govmdpi.com The design of multi-target inhibitors could be a particularly effective strategy. nih.gov

Infectious Diseases: Given the observed antiprotozoal and antifungal activity of some indazoles, a focused effort to develop potent and selective antimicrobial agents is warranted. scispace.comnih.gov This is especially relevant in the face of growing antimicrobial resistance.

Inflammatory Diseases: Indazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase, which are key mediators of inflammation. nih.govnih.gov This presents an opportunity to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

Neurological Disorders: The structural similarity of the indazole scaffold to neurotransmitters suggests potential applications in treating central nervous system (CNS) disorders.

Advanced Computational Design for Optimized Pharmacological Profiles

To accelerate the drug discovery process and design more potent and selective analogs of this compound, advanced computational methods are indispensable. These in silico techniques can guide the synthesis of new molecules with improved pharmacological properties.

Key computational strategies to be employed include:

Pharmacophore Modeling and Virtual Screening: Based on known active compounds, a pharmacophore model can be generated to screen large virtual libraries for new molecules with a high probability of being active. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to rationalize structure-activity relationships and prioritize compounds for synthesis. nih.govresearchgate.net For example, docking studies have been used to propose binding modes for indazole derivatives in the TRPA1 channel and the active site of the COX-2 enzyme. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction. researchgate.net

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. rsc.org This strategy can be used to systematically explore the chemical space around the 2H-indazole scaffold. mdpi.com

The integration of these computational tools with synthetic chemistry and biological testing will create a powerful pipeline for the discovery and optimization of new therapeutic agents based on the this compound structure.

| Computational Method | Application | Example from Indazole Research |

| Pharmacophore Modeling | Virtual screening of compound libraries to identify new hits. | Used to generate models for soybean lipoxygenase inhibitors. nih.gov |

| Molecular Docking | Predicting binding modes and affinities to a biological target. | Evaluated 1H-indazole analogs as potent anti-inflammatory agents against COX-2. researchgate.net |

| Molecular Dynamics (MD) | Assessing the stability of a ligand-protein complex over time. | Confirmed the stability of indazole derivatives in the active site of COX-2. researchgate.net |

| Fragment-Based Drug Design (FBDD) | Systematically building potent leads from smaller fragments. | Applied in the design of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。